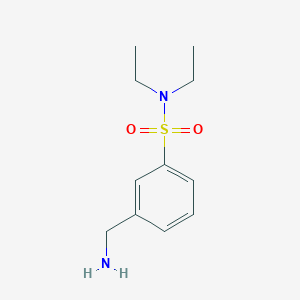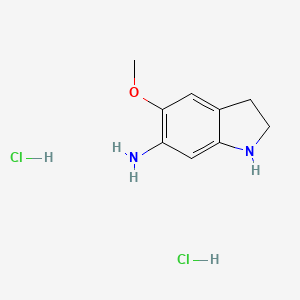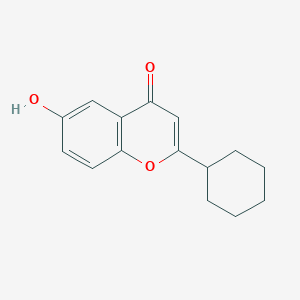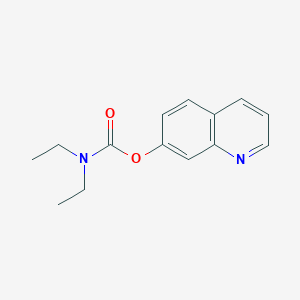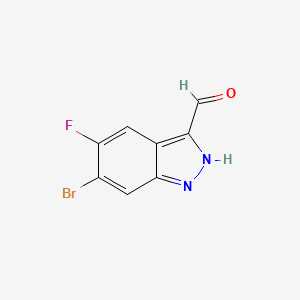
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals
Méthodes De Préparation
The synthesis of 2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine with 1-methylpiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. After the reaction, the product is purified using techniques such as silica gel chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while reduction may produce a more saturated compound .
Applications De Recherche Scientifique
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride can be compared with other piperidine derivatives, such as:
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
3-(1-Methylpiperidin-2-yl)pyridine: Another related compound with variations in the position of the piperidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Propriétés
Numéro CAS |
882864-94-0 |
|---|---|
Formule moléculaire |
C12H19ClN2O |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
2-methoxy-5-(1-methylpiperidin-3-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-14-7-3-4-11(9-14)10-5-6-12(15-2)13-8-10;/h5-6,8,11H,3-4,7,9H2,1-2H3;1H |
Clé InChI |
ZUWRGJWEYRRQRM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)C2=CN=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


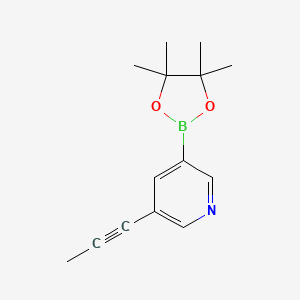
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)


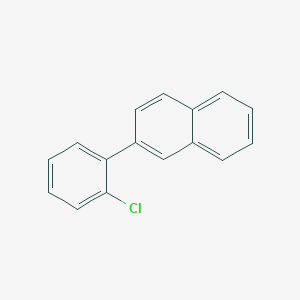
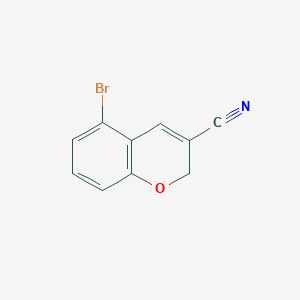
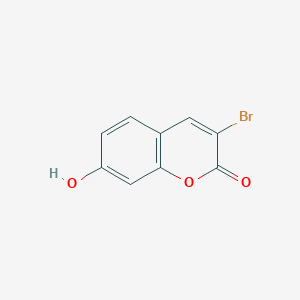
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)

